Thermal Decomposition Control: Staged TiO₂ Phase Engineering vs. Uncontrolled Decomposition of Potassium Titanium Oxalate
Ammonium titanium oxalate monohydrate (ATO) thermally decomposes via four well-resolved endothermic weight loss processes spanning 145–290°C, enabling deliberate selection of the final TiO₂ phase: amorphous TiO₂ forms at ≥200–300°C, pure anatase at 350–700°C, and rutile at ≥800°C, with exothermic crystallization events maximized at 337, 408, and 773°C [1]. In contrast, potassium titanyl oxalate dehydrates starting at only 70°C, completes dehydration by 200°C, and undergoes rapid, poorly controlled decomposition above 275°C, yielding a titanate product without the intermediate phase tunability [2]. The ATO pathway offers a temperature window of approximately 350°C (350–700°C) for exclusive anatase production versus no equivalent stable window for the potassium analog.
| Evidence Dimension | Thermal decomposition temperature range and TiO₂ phase selectivity |
|---|---|
| Target Compound Data | ATO: 4 endothermic WLPs at 145–290°C; amorphous ≥200–300°C; anatase 350–700°C; rutile ≥800°C; exothermic maxima at 337, 408, 773°C |
| Comparator Or Baseline | Potassium titanyl oxalate: dehydration onset 70°C, complete at 200°C; rapid decomposition above 275°C; no stable phase-selective window reported |
| Quantified Difference | ATO provides ~350°C-wide window for exclusive anatase phase (350–700°C); potassium analog provides no equivalent stable phase window; decomposition completeness shifted by ≥425°C |
| Conditions | TGA/DTA in dynamic atmosphere; heating rates 5–30°C min⁻¹ (ATO); air, N₂, and CO₂ atmospheres (potassium analog) |
Why This Matters
For procurement of a TiO₂ precursor where phase purity (anatase vs. rutile) determines photocatalytic or electronic performance, ATO is the only titanyl oxalate that enables temperature-programmed phase selection with a >300°C operational window.
- [1] Hussein GAM, Ismail HM. Thermal decomposition and creation of reactive solid surfaces: VI. Thermal genesis course of titania catalyst from a novel ammonium titanyl oxalate precursor. Thermochimica Acta. 1989;150(1):153-165. View Source
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